molecular formula C14H17BrO B1532261 2-(4-Bromophenyl)ethyl cyclopentyl ketone CAS No. 898762-10-2

2-(4-Bromophenyl)ethyl cyclopentyl ketone

Cat. No.: B1532261
CAS No.: 898762-10-2
M. Wt: 281.19 g/mol
InChI Key: UZNTVPPJQZHPNO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethyl cyclopentyl ketone is an organic compound with the molecular formula C14H17BrO. It is also known by its IUPAC name, 3-(4-bromophenyl)-1-cyclopentyl-1-propanone . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a cyclopentyl ketone moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethyl cyclopentyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromophenyl ethyl ketone is reacted with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, alternative methods such as palladium-catalyzed coupling reactions may be explored to achieve higher selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)ethyl cyclopentyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)ethyl cyclopentyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)ethyl cyclopentyl ketone involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethyl cyclopentyl ketone: Similar structure with a chlorine atom instead of bromine.

    2-(4-Methylphenyl)ethyl cyclopentyl ketone: Similar structure with a methyl group instead of bromine.

    2-(4-Fluorophenyl)ethyl cyclopentyl ketone: Similar structure with a fluorine atom instead of bromine.

Uniqueness

2-(4-Bromophenyl)ethyl cyclopentyl ketone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall reactivity and stability.

Properties

IUPAC Name

3-(4-bromophenyl)-1-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNTVPPJQZHPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260473
Record name 3-(4-Bromophenyl)-1-cyclopentyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-10-2
Record name 3-(4-Bromophenyl)-1-cyclopentyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-1-cyclopentyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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